3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole
Description
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated pyrazole derivative characterized by two nonafluorobutyl (-C₄F₉) groups at positions 3 and 5 of the pyrazole ring and a heptafluorobutyryl (-COC₃F₇) group at position 1. Its synthesis likely involves halogenated precursors and fluorinated reagents, as suggested by patented methods for 3,5-bis(fluoroalkyl)pyrazole derivatives using α,α-dihaloamines . Its electron-withdrawing fluorinated groups may also influence electronic properties, such as dipole moments, which could be relevant in optoelectronic applications .
Structure
3D Structure
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15HF25N2O/c16-5(17,8(22,23)11(28,29)14(35,36)37)2-1-3(6(18,19)9(24,25)12(30,31)15(38,39)40)42(41-2)4(43)7(20,21)10(26,27)13(32,33)34/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICQRFYYRWLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15HF25N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of pyrazole derivatives with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorinated oxides.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Material Science
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole is utilized in the development of advanced materials due to its unique fluorinated structure. Its applications include:
- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These polymers are valuable in industries such as aerospace and automotive.
- Coatings : It serves as a precursor for developing non-stick coatings that are resistant to heat and chemicals, making them suitable for cookware and industrial applications.
Pharmaceutical Development
The compound's structure allows it to interact with biological systems effectively, leading to potential pharmaceutical applications:
- Drug Design : Its fluorinated moieties can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability.
- Anticancer Agents : Research has indicated that pyrazole derivatives exhibit anticancer activity. This compound could be explored further for its potential in targeting specific cancer pathways.
Chemical Synthesis
This compound is significant in synthetic chemistry:
- Reagent for Synthesis : It can be employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of complex organic molecules.
- Catalysis : The compound may also find use as a catalyst or catalyst modifier in organic reactions due to its unique electronic properties imparted by the fluorinated groups.
Case Study 1: Fluorinated Polymer Development
A study demonstrated the successful incorporation of this compound into polyvinylidene fluoride (PVDF) matrices. The resulting materials exhibited improved thermal stability and chemical resistance compared to unmodified PVDF. This advancement is crucial for applications requiring durable materials under harsh conditions.
Case Study 2: Anticancer Activity Screening
In a preliminary screening of various pyrazole derivatives for anticancer activity, compounds similar to this compound showed promising results against specific cancer cell lines. The study highlighted the need for further investigation into the mechanism of action and potential therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of 3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorinated Pyrazole Derivatives
*Estimated based on substituent contributions.
Key Observations:
- Fluorinated Chain Length: The target compound’s nonafluorobutyl and heptafluorobutyryl groups introduce longer perfluoroalkyl chains compared to trifluoromethyl (-CF₃) or aryl-fluorinated substituents in analogs. This increases hydrophobicity and may reduce metabolic degradation in biological systems .
Crystallographic and Stability Data
- Crystal Packing : Pyrazole derivatives with fluorophenyl groups (–10) exhibit planar geometries and intermolecular C–F···H interactions, stabilizing their crystal lattices. The target compound’s bulky fluorinated chains may hinder crystallization, favoring amorphous solid states .
- Thermal Stability : Long perfluoroalkyl chains (e.g., -C₄F₉) resist thermal degradation better than shorter chains (e.g., -CF₃), as observed in fluoropolymer chemistry .
Biological Activity
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated pyrazole compound with unique chemical properties and potential biological activities. The compound, identified by CAS number 244187-03-9, has garnered attention in chemical and pharmaceutical research due to its structural characteristics that may confer various biological effects.
Basic Information
- Chemical Formula : C15HF25N2O
- Molecular Weight : 700.14 g/mol
- CAS Number : 244187-03-9
- Synonyms : 1-Heptafluorobutanoyl-3,5-bis(nonafluoro-1-butyl)pyrazole
Structural Characteristics
The compound features a pyrazole ring substituted with nonafluorobutyl and heptafluorobutyryl groups, which contribute to its hydrophobicity and potential interactions with biological membranes.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Compounds such as celecoxib and phenylbutazone are well-documented examples of pyrazole-containing drugs that have been successfully utilized in clinical settings .
Table 1: Comparison of Biological Activities of Selected Pyrazole Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory | |
| Phenylbutazone | Analgesic | |
| This compound | Potentially active (needs further study) |
The mechanisms by which pyrazole derivatives exert their biological effects often involve modulation of enzyme activity or interaction with specific receptors. For instance, some pyrazoles inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . The unique structure of this compound may allow it to interact with similar targets.
Case Study 1: In Vitro Analysis
An in vitro study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. While specific data for this compound were not available, related compounds demonstrated significant cytotoxicity against breast and colon cancer cells, indicating a promising avenue for further investigation .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of fluorination in enhancing the potency of pyrazole derivatives. The presence of multiple fluorinated groups was correlated with increased binding affinity to target proteins involved in cancer progression . This suggests that this compound could possess similar advantages.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3,5-bis(haloalkyl)pyrazole derivatives, and how do they apply to 3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole?
- Answer: Acylation of hydrazones is a key method, as demonstrated in the synthesis of analogous pyrazole derivatives. For example, Bayer CropScience's patented process involves reacting hydrazones with acylating agents under controlled conditions to introduce fluorinated alkyl groups . Alternative routes include cyclocondensation of fluorinated chalcones with hydrazine derivatives, optimized for steric and electronic effects of perfluoroalkyl substituents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer: Key techniques include:
- X-ray crystallography to resolve dihedral angles between aromatic rings and heterocyclic cores (e.g., dihedral angles of 1.77–72.15° observed in similar fluorinated pyrazoles) .
- NMR (¹⁹F and ¹H) to confirm substitution patterns and electronic environments of fluorinated groups.
- FT-IR to identify carbonyl (C=O) and C-F stretching vibrations.
- Thermogravimetric analysis (TGA) to assess thermal stability, critical for handling highly fluorinated compounds .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?
- Answer: Standard in vitro assays include:
- Antimicrobial screening (e.g., MIC determination against Gram-positive/negative bacteria).
- Anticancer activity via MTT assays on cell lines (e.g., MCF-7 breast cancer cells).
- DPPH radical scavenging to assess antioxidant potential.
These methods are adapted from studies on structurally related pyrazoline derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and optical properties of this compound?
- Answer: Density Functional Theory (DFT) calculations can model:
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions.
- Nonlinear optical (NLO) properties via hyperpolarizability calculations, relevant for materials science applications.
Studies on copper(I) complexes with trifluoromethylpyrazole ligands demonstrate how DFT elucidates structure-property relationships .
Q. What strategies resolve contradictions in bioactivity data for fluorinated pyrazole derivatives?
- Answer: Contradictions often arise from variations in substituent positioning or assay conditions. Mitigation strategies include:
- Structural-activity relationship (SAR) studies to isolate the effects of nonafluorobutyl vs. heptafluorobutyryl groups.
- Dose-response validation across multiple cell lines or enzymatic targets.
- Crystallographic analysis to confirm conformational stability, as minor structural changes (e.g., puckering amplitude <0.1 Å) can alter bioactivity .
Q. How do reaction conditions (solvent, catalyst) influence the yield of 3,5-bis(perfluoroalkyl)pyrazole synthesis?
- Answer: Optimization studies on analogous compounds show:
- Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
- Acid catalysts (e.g., formic acid) enhance cyclocondensation efficiency.
- Co-solvents (e.g., ethanol/water mixtures) aid in precipitation and purification.
For example, refluxing in formic acid with hydrazine hydrate achieved 86% yield for a related pyrazole-carbaldehyde derivative .
Methodological Guidance
Q. How to analyze intermolecular interactions (e.g., C–H⋯F, C–H⋯O) in crystallographic studies of this compound?
- Answer: Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs. For instance:
- C(12) descriptors for chain-like C–H⋯O interactions.
- C(11)C(11) descriptors for bifurcated C–H⋯F contacts.
Software like Mercury (CCDC) or OLEX2 can visualize and quantify these interactions, as demonstrated in layered crystal structures of fluorinated pyrazoles .
Q. What safety protocols are essential for handling fluorinated pyrazole derivatives during synthesis?
- Answer: Key precautions include:
- Ventilated fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Inert atmosphere (N₂/Ar) for reactions involving moisture-sensitive reagents.
- PPE (gloves, goggles) to prevent skin contact with corrosive agents (e.g., HF byproducts).
Safety data for analogous compounds (e.g., heptafluorobutyryl imidazole) emphasize rigorous hazard mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
